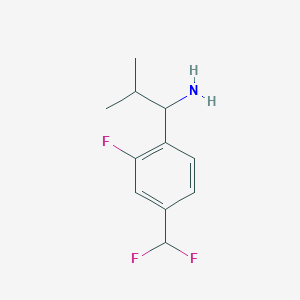
4-Amino-3-bromo-1-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-bromo-1-methylpyridin-2(1H)-one is a heterocyclic organic compound that contains a pyridine ring substituted with amino, bromo, and methyl groups. Compounds of this nature are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as intermediates in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can be achieved through various synthetic routes. One common method involves the bromination of 1-methylpyridin-2(1H)-one followed by amination. The reaction conditions typically include:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Amination: Introducing an amino group using reagents like ammonia or an amine under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-bromo-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups on the pyridine ring.
Coupling Reactions: The amino group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or thiols.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use as a building block for bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-1-methylpyridin-2(1H)-one would depend on its specific biological or chemical context. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-chloro-1-methylpyridin-2(1H)-one: Similar structure with a chlorine atom instead of bromine.
4-Amino-3-iodo-1-methylpyridin-2(1H)-one: Similar structure with an iodine atom instead of bromine.
4-Amino-3-methyl-1-methylpyridin-2(1H)-one: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-Amino-3-bromo-1-methylpyridin-2(1H)-one can impart unique reactivity and properties compared to its chloro, iodo, or methyl analogs. Bromine’s size and electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
Properties
Molecular Formula |
C6H7BrN2O |
|---|---|
Molecular Weight |
203.04 g/mol |
IUPAC Name |
4-amino-3-bromo-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7BrN2O/c1-9-3-2-4(8)5(7)6(9)10/h2-3H,8H2,1H3 |
InChI Key |
ZSTDIVFWLAZMQH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C(C1=O)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Thia-2-azaspiro[3.4]octane](/img/structure/B12961362.png)



![(R)-3-(3-Aminophenyl)-6-((4-hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12961382.png)


![4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B12961405.png)
![(R)-(7-Amino-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12961413.png)

![methyl 2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12961423.png)


![7-Chloro-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12961460.png)
